Divergent 2‑Position Substituent Topology Compared with the Clinical Candidate Compound 15: Cyclopropylmethoxy vs Cyclopropylcarbonylamino
The co‑crystal structure of GSK‑3β with compound 15 (PDB 5F94) reveals that the cyclopropylcarbonylamino group at the 2‑position donates a hydrogen bond to the backbone carbonyl of Asp133 while accepting a hydrogen bond from the amide NH of Val135, anchoring the inhibitor in the hinge region . In 2‑(cyclopropylmethoxy)‑N‑((6‑morpholinopyridin‑3‑yl)methyl)isonicotinamide, the cyclopropylmethoxy substituent replaces the amide NH with an ether oxygen. This substitution eliminates the hydrogen‑bond donor character at this position, which is expected to reduce the entropic penalty upon binding while maintaining the critical hydrogen‑bond acceptor contact with Val135, as predicted by molecular docking against the 5F94 template . The absence of a donor NH also lowers the compound’s susceptibility to metabolic N‑dealkylation, a common clearance pathway for cyclopropylcarbonylamino‑containing isonicotinamides (e.g., compound 15 showed moderate intrinsic clearance in human liver microsomes, CLint = 22 µL/min/mg) .
| Evidence Dimension | 2‑Position substituent hydrogen‑bond donor/acceptor character and predicted metabolic stability |
|---|---|
| Target Compound Data | 2‑Cyclopropylmethoxy (ether oxygen only; no H‑bond donor; predicted reduced CYP450‑mediated N‑dealkylation) |
| Comparator Or Baseline | Compound 15: 2‑cyclopropylcarbonylamino (amide NH donor + carbonyl acceptor; CLint = 22 µL/min/mg in human liver microsomes) |
| Quantified Difference | Loss of one H‑bond donor; predicted shift in metabolic soft spot from N‑dealkylation to O‑dealkylation; quantitative stability data for target compound not yet reported |
| Conditions | PDB 5F94 X‑ray crystallography (2.51 Å resolution); in silico docking; human liver microsome assay (comparator data) |
Why This Matters
The absence of a metabolically labile amide NH at the 2‑position may confer a differentiated pharmacokinetic profile, reducing first‑pass clearance and extending half‑life relative to cyclopropylcarbonylamino‑containing leads, a key consideration for in vivo pharmacological studies.
- [1] Lewis HA, Kish K, Luo G, Dubowchik GM. Crystal structure of GSK‑3β in complex with compound 15. PDB ID: 5F94. 2015. doi:10.2210/pdb5F94/pdb View Source
- [2] Molecular docking simulation of 2‑(cyclopropylmethoxy)‑N‑((6‑morpholinopyridin‑3‑yl)methyl)isonicotinamide into GSK‑3β (PDB 5F94 template) using AutoDock Vina. In‑house computation, 2026. View Source
- [3] Luo G, Chen L, Burton CR, et al. Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase‑3 Inhibitors. J Med Chem. 2016;59(3):1041‑1051. (Supporting Information, Table S3: Intrinsic clearance data for compound 15.) View Source
